![molecular formula C11H15NO2 B1453648 2-Methyl-3-[methyl(phenyl)amino]propanoic acid CAS No. 1211474-24-6](/img/structure/B1453648.png)
2-Methyl-3-[methyl(phenyl)amino]propanoic acid
Overview
Description
2-Methyl-3-[methyl(phenyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPA is a nonsteroidal anti-androgen that has been shown to have a variety of effects on the body, including the ability to inhibit the growth of certain types of cancer cells. In
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis and structural analysis of related phenyl propanoic acid compounds, highlighting their potential in creating complex molecular structures. For instance, the synthesis of methyl esters of N-(O, O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids showcases the compound's utility in chemical synthesis (Tchapkanov & Petrov, 1998). Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of certain antagonists, underlines the importance of such compounds in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).
Contribution to Anti-Inflammatory and Antimicrobial Research
The compound's derivatives have shown promise in anti-inflammatory and antimicrobial research. For instance, phenolic compounds isolated from Eucommia ulmoides Oliv., structurally related to 2-Methyl-3-[methyl(phenyl)amino]propanoic acid, exhibited modest inhibitory activities in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021). Additionally, certain synthesized derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown significant antimicrobial activities against various pathogens, emphasizing the compound's relevance in antimicrobial research (Mickevičienė et al., 2015).
Role in Stereoselective Synthesis
2-Methyl-3-[methyl(phenyl)amino]propanoic acid derivatives have also been instrumental in stereoselective synthesis, a crucial aspect of producing enantiomerically pure pharmaceuticals. For example, an efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate via hydrolytic kinetic resolution was reported, highlighting the compound's utility in the asymmetric synthesis of important pharmaceutical intermediates (Narsaiah & Kumar, 2011).
properties
IUPAC Name |
2-methyl-3-(N-methylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHDVYVSPCSJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(phenyl)amino]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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